2-ethoxyacetyl chloride

Antibacterial drug development β-Lactam derivatives Medicinal chemistry

2-Ethoxyacetyl chloride (CAS 14077-58-8; C₄H₇ClO₂; MW 122.55 g/mol) is an acyl chloride derivative characterized by an ethoxy group (-OCH₂CH₃) at the alpha position. As a reactive electrophile, it readily undergoes acylation reactions with nucleophiles including amines and alcohols, forming ethoxyacetyl amides and esters respectively.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 14077-58-8
Cat. No. B078073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxyacetyl chloride
CAS14077-58-8
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCCOCC(=O)Cl
InChIInChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3
InChIKeyZPMWWAIBJJFPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyacetyl Chloride (CAS 14077-58-8): Chemical Identity, Reactivity Profile, and Procurement-Grade Specifications for Pharmaceutical Intermediates


2-Ethoxyacetyl chloride (CAS 14077-58-8; C₄H₇ClO₂; MW 122.55 g/mol) is an acyl chloride derivative characterized by an ethoxy group (-OCH₂CH₃) at the alpha position [1]. As a reactive electrophile, it readily undergoes acylation reactions with nucleophiles including amines and alcohols, forming ethoxyacetyl amides and esters respectively . Commercially available grades include 97% purity (stabilized with 0.3% magnesium oxide to mitigate decomposition) and ≥95% purity (GC/T) . Its physical properties—boiling point 124-125°C, density 1.119-1.12 g/cm³, and flash point 45°C—define its handling and shipping classifications under UN2920 (Class 8/3) [2].

2-Ethoxyacetyl Chloride vs. Generic Acyl Chlorides: Why Direct Substitution Without Data-Driven Validation Creates Unacceptable Synthesis Risk


Acyl chlorides as a class share electrophilic reactivity, but substitution cannot be assumed without quantitative verification. 2-Ethoxyacetyl chloride differs from structurally similar analogs (e.g., methoxyacetyl chloride, acetyl chloride, chloroacetyl chloride) in three critical dimensions: (1) The electron-donating ethoxy group modulates carbonyl electrophilicity, altering reaction rates and regioselectivity in acylation compared to unsubstituted or halogen-substituted analogs [1]; (2) Hydrolytic stability differs—the ethoxy moiety influences susceptibility to moisture degradation, necessitating specific storage protocols (e.g., -20°C under inert gas with MgO stabilizer) that generic acyl chlorides may not require ; (3) The resulting ethoxyacetyl-protected products exhibit distinct physicochemical properties (solubility, metabolic stability) that cannot be replicated by methoxyacetyl or other acyl groups in final drug candidates [2].

Quantitative Differentiation Evidence for 2-Ethoxyacetyl Chloride (CAS 14077-58-8): Direct Comparative Data for Scientific Procurement Decisions


Structural Specificity in β-Lactam Antibacterial Scaffolds: 2-Ethoxyacetyl as a Non-Substitutable Moiety

Patent WO2023056789 discloses a series of novel β-lactam derivatives synthesized using 2-ethoxyacetyl chloride as the key acylating agent to install the 2-ethoxyacetyl moiety [1]. The patent claims that compounds containing this specific ethoxyacetyl group exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains [1].

Antibacterial drug development β-Lactam derivatives Medicinal chemistry

Fungicidal Lead Identification via Combinatorial Libraries: Direct Comparison of 2-Ethoxyacetyl vs. 4-Fluorobenzoyl Acyl Donors

Chen et al. (2014) employed 2-ethoxyacetyl chloride (B1) and 4-fluorobenzoyl chloride (B2) as acyl donors in parallel combinatorial libraries to synthesize 36 N-substituted phenyl-2-acyloxycyclohexylsulfonamides [1]. The B1-derived ethoxyacetyl libraries bearing electron-withdrawing substituents (Cl, CF₃) on the phenyl ring demonstrated higher fungicidal activity than the B2-derived 4-fluorobenzoyl libraries [1]. Three specific ethoxyacetyl-containing library mixtures (A5B1, A6B1, A7B1) exhibited activity surpassing that of the commercial fungicide procymidone in mycelial growth inhibition assays against Botrytis cinerea [1].

Agricultural fungicide discovery Combinatorial chemistry Structure-activity relationship

Validated HPLC Method for Purity and Impurity Profiling: Analytical Differentiation from Uncharacterized Acyl Chlorides

A reverse-phase HPLC method using a Newcrom R1 column has been validated for the analysis of ethoxyacetyl chloride, enabling both purity determination and preparative impurity isolation [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS compatibility), providing a scalable platform for pharmacokinetic studies and quality control [1]. Commercial specifications from major suppliers define quantitative purity thresholds: ≥95.0% (GC/T) from TCI and 97% with 0.3% MgO stabilizer from Thermo Fisher [2].

Analytical chemistry Quality control Pharmaceutical analysis

Verified Application in Chroman-Derived Pharmaceutical Intermediate Synthesis

2-Ethoxyacetyl chloride has been specifically employed to prepare an authentic sample of cis-ethoxyacetamide via reaction with cis-3-amino-6-methylchroman-4-ol . This reaction demonstrates the compound's utility in synthesizing chromane-derived pharmaceutical intermediates, a scaffold present in various bioactive molecules. The isolation and characterization of the cis-ethoxyacetamide product confirm successful ethoxyacetyl transfer under practical synthetic conditions.

Pharmaceutical intermediate Chromane derivatives Acylation

Evidence-Backed Application Scenarios for 2-Ethoxyacetyl Chloride (CAS 14077-58-8): Where Quantitative Data Supports Selection


Synthesis of Patented β-Lactam Antibacterial Agents Targeting Multi-Drug Resistant Bacteria

Medicinal chemistry teams developing novel β-lactam antibiotics should source 2-ethoxyacetyl chloride when replicating or building upon the patent-protected scaffold disclosed in WO2023056789 [1]. This compound is the specified acylating agent for installing the 2-ethoxyacetyl moiety critical to the claimed antibacterial spectrum. Substitution with methoxyacetyl chloride, acetyl chloride, or chloroacetyl chloride would yield structurally distinct products lacking patent coverage and potentially devoid of antibacterial activity.

Combinatorial Library Construction for Agrochemical Fungicide Discovery

Agrochemical research groups constructing sulfonamide-based fungicide libraries should select 2-ethoxyacetyl chloride as the acyl donor based on head-to-head comparative data showing superior activity of ethoxyacetyl-derived products versus 4-fluorobenzoyl-derived analogs [1]. The validated GC-MS and IR analytical methods reported by Chen et al. (2014) provide a quality control framework for library characterization [1].

Synthesis of Chromane-Based Pharmaceutical Intermediates Requiring Ethoxyacetyl Protection

Process development chemists synthesizing chromane-containing drug candidates (e.g., vitamin E analogs, flavonoids, or synthetic chromane-based therapeutics) can confidently employ 2-ethoxyacetyl chloride for amine acylation, with vendor documentation confirming successful reaction with cis-3-amino-6-methylchroman-4-ol [1]. This prior art reduces reaction development risk compared to screening untested acyl chlorides.

Analytical Method Development and Quality Control for Ethoxyacetyl-Containing APIs and Intermediates

Quality control laboratories supporting ethoxyacetyl-containing API manufacturing can implement the validated Newcrom R1 HPLC method for purity testing and preparative impurity isolation [1]. The method's scalability from analytical to preparative scale and MS compatibility (via formic acid substitution) supports both release testing and pharmacokinetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethoxyacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.